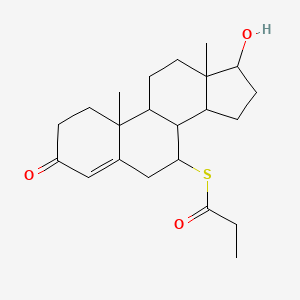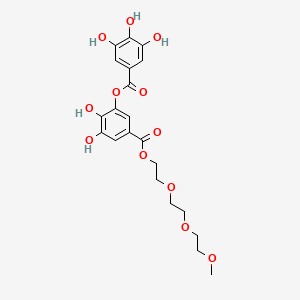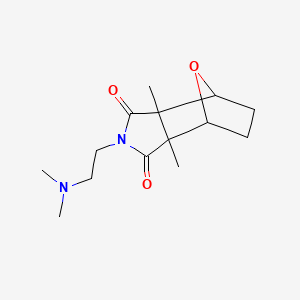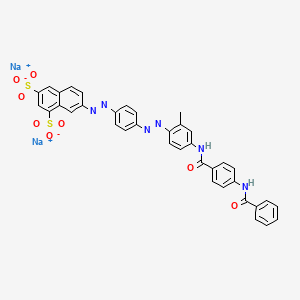
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and is often utilized in various applications, including textile dyeing and printing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt involves multiple steps. One common method includes the diazotization of 4-(benzoylamino)benzoic acid, followed by coupling with 2-methyl-4-aminophenol. The resulting compound is then further diazotized and coupled with 1,3-naphthalenedisulfonic acid. The final product is obtained as a disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions. The process involves precise temperature control, pH adjustments, and the use of specific catalysts to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced aromatic compounds.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the dye and pigment industry for textile dyeing and printing.
Wirkmechanismus
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt primarily involves its ability to form stable complexes with various substrates. The azo bonds in the compound can interact with different molecular targets, leading to changes in their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining, where it binds to fibers and tissues, imparting color.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7-amino-, monopotassium salt, monohydrate
- 1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)azo]phenyl]cyclohexyl]phenyl]azo]-, disodium salt
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((4-((4-(benzoylamino)benzoyl)amino)-2-methylphenyl)azo)phenyl)azo)-, disodium salt is unique due to its specific structure, which allows it to form stable complexes with a wide range of substrates. This property makes it particularly valuable in applications requiring high stability and vibrant color properties, such as textile dyeing and biological staining.
Eigenschaften
CAS-Nummer |
79770-26-6 |
|---|---|
Molekularformel |
C37H26N6Na2O8S2 |
Molekulargewicht |
792.8 g/mol |
IUPAC-Name |
disodium;7-[[4-[[4-[(4-benzamidobenzoyl)amino]-2-methylphenyl]diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C37H28N6O8S2.2Na/c1-23-19-30(39-37(45)25-7-10-27(11-8-25)38-36(44)24-5-3-2-4-6-24)17-18-34(23)43-41-29-15-13-28(14-16-29)40-42-31-12-9-26-20-32(52(46,47)48)22-35(33(26)21-31)53(49,50)51;;/h2-22H,1H3,(H,38,44)(H,39,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI-Schlüssel |
OGIOWQXGUNUPJM-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)N=NC4=CC=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


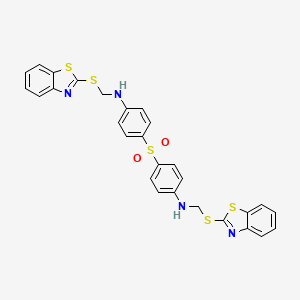
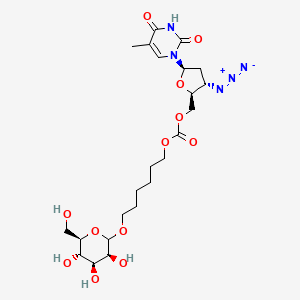
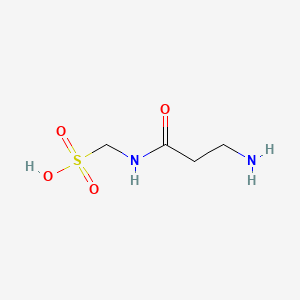
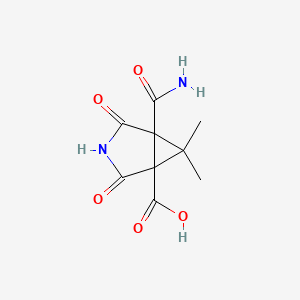
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
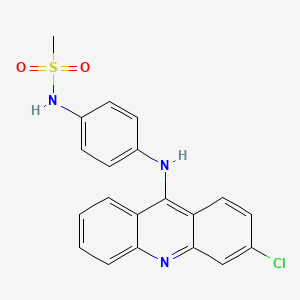
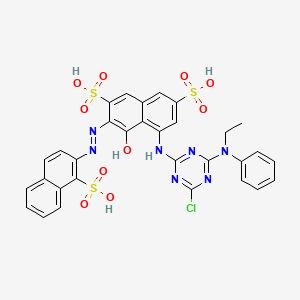
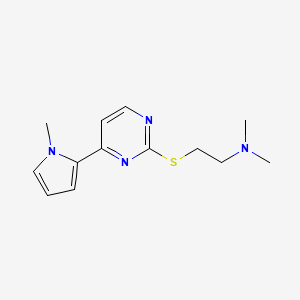
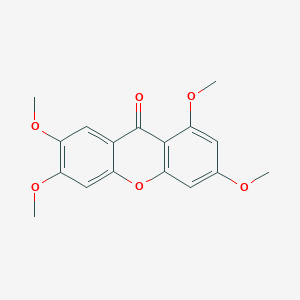
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)

